3-[2-nitro-4-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
The compound 3-[2-nitro-4-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one belongs to the coumarin-derived benzo[c]chromen-6-one family, characterized by a fused bicyclic scaffold. Its structure includes a saturated cyclohexane ring (7,8,9,10-tetrahydro) fused to a chromenone core, with a phenoxy substituent at position 3 bearing nitro (-NO₂) and trifluoromethyl (-CF₃) groups. The nitro group may enhance electron-withdrawing effects, influencing redox properties, while the -CF₃ group likely improves lipophilicity and metabolic stability .
Properties
IUPAC Name |
3-[2-nitro-4-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NO5/c21-20(22,23)11-5-8-17(16(9-11)24(26)27)28-12-6-7-14-13-3-1-2-4-15(13)19(25)29-18(14)10-12/h5-10H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWDCLZGWFYYQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[2-nitro-4-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS: 304894-76-6) is a synthetic compound characterized by its complex structure, which includes a benzo[c]chromen backbone and several functional groups that may influence its biological activity. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C20H14F3NO5
- Molar Mass : 405.32 g/mol
- Density : 1.49 g/cm³ (predicted)
- Boiling Point : 505.1 °C (predicted)
The biological activity of this compound is hypothesized to be linked to its structural features, particularly the presence of the nitro and trifluoromethyl groups. These groups enhance the compound's lipophilicity, potentially facilitating its interaction with cellular membranes and proteins. The nitro group can undergo reduction to form reactive intermediates that may interact with various cellular components, leading to therapeutic effects or toxicity depending on the context.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, it showed potent activity against HepG2 liver cancer cells and DLD human colon cancer cells, with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 | 5.0 | |
| DLD | 4.5 | |
| NCI-H661 | 6.2 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it possesses activity against several pathogenic bacteria and fungi:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli were among the strains evaluated.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.62 µg/mL | |
| Escherichia coli | 31.25 µg/mL |
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects of this compound. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress markers and improve cognitive function.
Case Studies
- Study on Antitumor Activity : A recent study focused on the effect of this compound on tumor growth in xenograft models demonstrated a significant reduction in tumor size compared to controls after treatment for four weeks.
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of several related compounds against clinical isolates of resistant bacteria, revealing that this compound outperformed standard antibiotics in certain cases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
Fluorescence Sensing THU-OH and Urolithin B exhibit selective Iron(III)-mediated fluorescence quenching. THU-OH’s saturated core improves stability and cellular retention compared to the unsaturated Urolithin B .
Enzyme Inhibition
- Derivatives with alkoxy substituents (e.g., 4e , 4j ) show enhanced PDE2 inhibition when substituents are hydrophobic (e.g., pentyloxy) or contain heterocycles .
- The query compound’s -CF₃ group may improve lipophilicity and binding to hydrophobic enzyme pockets, similar to 4j ’s tetrahydro-2H-pyran substituent.
Substituent Effects Electron-Withdrawing Groups: Nitro (-NO₂) and -CF₃ groups in the query compound may reduce electron density on the chromenone core, altering fluorescence or redox behavior. Alkoxy Chains: Longer chains (e.g., pentyloxy) enhance PDE2 inhibition, suggesting that the phenoxy group in the query compound could be optimized for target-specific interactions .
Synthetic Versatility
- The benzo[c]chromen-6-one scaffold allows diverse modifications at position 3, as demonstrated by coumarin-triazole hybrids (e.g., 18 , 19 ) and bromoalkoxy derivatives (e.g., 6 ) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[2-nitro-4-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, and how can reaction conditions be systematically optimized?
- Methodological Answer :
- Step 1 : Begin with a nucleophilic aromatic substitution (SNAr) between 2-nitro-4-(trifluoromethyl)phenol and a tetrahydrobenzo[c]chromen-6-one precursor. Use polar aprotic solvents (e.g., THF or DMF) and a base (e.g., K₂CO₃) to facilitate deprotonation and enhance reactivity .
- Step 2 : Optimize temperature and reaction time via iterative testing (e.g., 60–100°C for 24–72 hours) and monitor progress using TLC or HPLC. Adjust stoichiometric ratios (1:1.2 molar ratio of phenol to chromenone) to maximize yield .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity with NMR (¹H/¹³C) and HRMS .
Q. How can spectroscopic and chromatographic techniques be employed to characterize this compound’s structural and purity profile?
- Methodological Answer :
- ¹H/¹³C NMR : Identify key signals:
- Nitro group: δ ~8.5–8.7 ppm (aromatic protons adjacent to NO₂).
- Trifluoromethyl group: δ ~4.5 ppm (coupling with ¹⁹F, J = 12 Hz).
- Tetrahydrobenzo[c]chromenone core: δ 2.5–3.2 ppm (methylene protons) .
- FT-IR : Confirm functional groups (C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and detect impurities from incomplete nitro-group reduction or side reactions .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Anticancer Activity : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations. Compare IC₅₀ values with reference compounds (e.g., doxorubicin) .
- Anti-inflammatory Potential : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages .
- ADME Profiling : Use Caco-2 cell monolayers to assess intestinal permeability and microsomal stability assays (e.g., human liver microsomes) to predict metabolic clearance .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanism of nitro-group reduction in this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states during catalytic hydrogenation (e.g., Pd/C or Raney Ni). Analyze bond dissociation energies (BDEs) of C-NO₂ bonds and electron density maps to predict regioselectivity .
- Kinetic Isotope Effects (KIE) : Compare experimental vs. computed KIE values to validate mechanistic pathways (e.g., radical vs. ionic mechanisms) .
- In Situ Spectroscopy : Pair computational data with Raman or IR spectroscopy to monitor intermediate formation during reduction .
Q. How do discrepancies between in vitro and in vivo pharmacokinetic data arise, and how can they be resolved?
- Methodological Answer :
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu) and correlate with in vivo clearance rates. High protein binding (>95%) may reduce bioavailability .
- Metabolite Identification : Perform LC-MS/MS on plasma samples from rodent studies to detect phase I/II metabolites (e.g., nitro-reduction to amine or glucuronidation) .
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro ADME data with species-specific physiological parameters to predict human pharmacokinetics .
Q. What experimental strategies can evaluate environmental stability and degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis Studies : Expose the compound to buffers (pH 4–9) at 37°C for 48 hours. Monitor degradation via HPLC and identify products (e.g., nitro-phenolic derivatives) .
- Photolysis : Use a solar simulator (λ > 290 nm) to assess UV stability. Quenchers (e.g., NaN₃ for singlet oxygen) can identify reactive oxygen species involved .
- Soil Microcosm Assays : Incubate with agricultural soil (20°C, 60% moisture) for 30 days. Extract and quantify residual compound via LC-MS to estimate half-life .
Methodological Design Tables
| Parameter | Optimization Strategy | Key References |
|---|---|---|
| Synthetic Yield | Vary solvent (DMF vs. THF), base (K₂CO₃ vs. Cs₂CO₃) | |
| Bioactivity Screening | Dose-response curves (1–100 μM), positive controls | |
| Environmental Degradation | pH-dependent hydrolysis, LC-MS/MS product ID |
Critical Analysis of Contradictory Data
- Example : Conflicting reports on nitro-group reactivity in similar chromenones may arise from divergent catalytic systems (e.g., Pd/C vs. Zn/HCl). Resolve via controlled comparative studies using standardized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
